2-(tert-Butyl)quinazolin-4(3H)-one
Description
Historical Context and Evolution of Quinazolinone Chemistry
The journey into quinazolinone chemistry began in the late 19th century. The first synthesis of a quinazoline (B50416) derivative was reported in 1869 by Griess. nih.gov The parent quinazoline molecule was later synthesized by Bischler and Lang in 1895. rsc.org The name "quinazoline" was proposed by Weddige in 1887. nih.gov Early research laid the groundwork for understanding the fundamental properties and reactivity of this heterocyclic system. Over the decades, the field has evolved significantly, with the development of numerous synthetic methodologies that allow for the preparation of a vast array of substituted quinazolinones. rsc.orgorganic-chemistry.org This has enabled extensive exploration of their chemical and biological properties.
Structural Significance of the Quinazolinone Core in Heterocyclic Systems
The quinazolinone core is a fused aromatic heterocyclic system. The fusion of a benzene (B151609) ring to a pyrimidine (B1678525) ring results in a planar structure with a unique distribution of electrons, which is crucial for its chemical reactivity and biological interactions. Quinazolinones can exist as different isomers, with the 4(3H)-quinazolinone being the most common and extensively studied. nih.gov The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding and other non-covalent interactions, which are critical for their biological activity. nih.gov The structural rigidity of the fused ring system, combined with the ability to introduce a wide variety of substituents at different positions, makes the quinazolinone scaffold a versatile template for the design of new molecules with specific functions.
Overview of Academic Research Trends on Quinazolinone Derivatives
Academic research on quinazolinone derivatives has been consistently active, driven by their diverse pharmacological potential. A vast number of studies have reported that these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov Current research trends focus on the synthesis of novel quinazolinone derivatives with enhanced potency and selectivity for specific biological targets. nih.govmdpi.com This includes the development of hybrid molecules where the quinazolinone core is combined with other pharmacologically active moieties to create multifunctional agents. rsc.org Furthermore, there is a growing interest in understanding the structure-activity relationships (SAR) of quinazolinone derivatives to guide the rational design of new therapeutic agents. nih.gov
Specific Research Focus: 2-(tert-Butyl)quinazolin-4(3H)-one as a Case Study
While extensive research exists for the broader quinazolinone class, specific and detailed studies on This compound are limited in publicly available scientific literature. However, the influence of the tert-butyl group at the 2-position can be understood through the examination of closely related and more extensively studied analogues, such as 2-(4-tert-butylphenyl)quinazolin-4(3H)-one . The tert-butyl group is a bulky, lipophilic substituent that can significantly influence the physicochemical properties and biological activity of a molecule.
A study on the synthesis of a series of 2-(4-tert-butylphenyl)-3-substituted quinazolin-4(3H)-one derivatives highlights a synthetic route starting from the benzoylational conversion of anthranilic acid to form 2-(4-tert-butylphenyl)-4H-3,1-benzoxazin-4-one. covenantuniversity.edu.ng This intermediate is then reacted with various amino-containing moieties to yield the final products. covenantuniversity.edu.ng The characterization of these compounds was performed using spectroscopic methods such as IR, UV, 1H-NMR, and 13C-NMR. covenantuniversity.edu.ng
The research on various 2-substituted-4(3H)-quinazolinones provides a broader context for understanding the potential properties of the tert-butyl analogue. For instance, studies on 2-phenyl- and 2-styryl-substituted quinazolinones have revealed their potential as antioxidant and antiproliferative agents. nih.govmdpi.com The nature of the substituent at the 2-position plays a critical role in determining the biological activity profile.
Physicochemical Properties of a Related Derivative
The following table outlines some of the computed physicochemical properties for the related compound, 2-(4-tert-butylphenyl)-3H-quinazolin-4-one.
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O |
| Molecular Weight | 278.35 g/mol |
| XLogP3 | 4.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 278.141913 g/mol |
| Topological Polar Surface Area | 41.5 Ų |
| Data sourced from PubChem and other chemical databases. |
Summary of Research on 2-Substituted Quinazolinones
The table below summarizes findings from research on various 2-substituted quinazolinone derivatives, providing insight into the potential areas of interest for the title compound.
| Substituent at Position 2 | Research Focus | Key Findings |
| Phenyl and substituted phenyl | Antioxidant Activity | The presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring significantly influence antioxidant capacity. nih.gov |
| Phenyl and substituted phenyl | Antiproliferative Activity | Sixteen new 2-substituted quinazolines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com |
| Styryl | Antimicrobial Activity | Quinazolinones with a styryl group have been investigated for their potential as antibacterial agents, particularly against resistant strains like MRSA. nih.gov |
| Various alkyl and aryl groups | General Synthesis | Numerous synthetic methods have been developed for the efficient preparation of a wide range of 2-substituted quinazolinones. rsc.orgorganic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11-13-9-7-5-4-6-8(9)10(15)14-11/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMCEAIRSPRVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 2 Tert Butyl Quinazolin 4 3h One Systems
Directed Lithiation and Subsequent Electrophilic Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. uwindsor.cawikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting lithiated intermediate is then quenched with an electrophile to introduce a new substituent with high regiocontrol. cardiff.ac.uk For quinazolin-4(3H)-one systems, the amide functionality, specifically the N-H and the carbonyl group, acts as an effective DMG, directing lithiation to specific sites on the molecule. wikipedia.orgcardiff.ac.uk
Regioselective Deprotonation at C-2 and the Benzenoid Ring
The 2-(tert-Butyl)quinazolin-4(3H)-one molecule presents several potential sites for deprotonation, including the N3-H proton and the protons on the benzenoid ring (C5, C6, C7, C8). The tert-butyl group at the C2 position lacks α-protons, precluding lateral lithiation at this site, a common pathway for other 2-alkyl quinazolinones. cardiff.ac.uknih.gov
When treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the first equivalent of base deprotonates the most acidic proton, which is the N3-H. nih.gov The use of a second equivalent of base can then effect deprotonation at a carbon center. The inherent directing ability of the N-acyl portion of the quinazolinone ring system, combined with the C2-tert-butyl substituent, influences where this second deprotonation occurs. The coordination of the lithium reagent to the carbonyl oxygen and N1 atom directs deprotonation preferentially to the C8 position of the benzenoid ring. This is a kinetically controlled process, where the proximity and coordinating ability of the DMG override the thermodynamic acidity of other protons on the ring. nih.gov
In related systems, such as 3-amino-2-alkyl-4(3H)-quinazolinones, double lithiation occurs at the N-amino group and the α-carbon of the 2-alkyl group. nih.gov However, for this compound, the lack of α-protons shifts the site of the second deprotonation to the aromatic core. Research on related quinazoline (B50416) derivatives confirms that lithiation can be selectively directed to the benzenoid ring. For instance, the lithiation of a tert-butylsulfinyl-2-tert-butyl-3H-quinazolin-4-one derivative has been shown to occur on the benzenoid ring. cardiff.ac.uk
Reactions with Diverse Electrophiles for Derivatization
Once the regioselectively lithiated species is generated, it serves as a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence allows for the precise installation of various functional groups onto the quinazolinone scaffold, which would be difficult to achieve through other synthetic means. cardiff.ac.uk
The dianion of this compound, formed by deprotonation at N3 and C8, can be quenched with various electrophiles to yield C8-substituted products. While specific examples for the 2-tert-butyl derivative are not extensively documented, the reactivity is analogous to other quinazolinone systems where the lithiated intermediates have been successfully reacted with numerous electrophiles. cardiff.ac.uknih.gov
| Electrophile | Product Type | Representative Example (from related systems) | Reference |
|---|---|---|---|
| Alkyl Halides (e.g., CH₃I) | Alkylation | Introduction of a methyl group | nih.gov |
| Aldehydes/Ketones (e.g., Benzaldehyde, Cyclohexanone) | Hydroxyalkylation | Formation of a secondary or tertiary alcohol | nih.gov |
| Deuterium (B1214612) Oxide (D₂O) | Deuteration | Incorporation of a deuterium atom | nih.gov |
| Disulfides (e.g., MeSSMe) | Thiolation | Introduction of a methylthio group | cardiff.ac.uk |
| Isocyanates (e.g., Phenyl isocyanate) | Carboxamidation | Formation of a secondary amide | nih.gov |
| Carbon Dioxide (CO₂) | Carboxylation | Introduction of a carboxylic acid group | researchgate.net |
Alkylation and Acylation Reactions on the Quinazolinone Framework
The quinazolinone scaffold can be readily functionalized at the N3 position through alkylation and acylation reactions. These transformations typically proceed by first generating the N3-anion with a suitable base, followed by nucleophilic attack on an alkyl or acyl electrophile.
For this compound, deprotonation at the N3 position using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or THF generates the corresponding sodium or potassium salt. This salt can then be treated with various alkylating agents (e.g., alkyl halides, sulfates) or acylating agents (e.g., acyl chlorides, anhydrides) to yield the N3-substituted derivatives. This method provides a straightforward route to a diverse library of N3-functionalized quinazolinones.
Oxidative Cleavage and Cyclization Reactions
The stability of the quinazolinone ring system generally makes it resistant to oxidative cleavage under standard laboratory conditions. However, the scaffold can be engineered to participate in oxidative cyclization reactions. When a suitable unsaturated side chain is introduced into the molecule, typically at the N3 or C2 position, it can undergo an intramolecular cyclization reaction initiated by an oxidizing agent.
For instance, a quinazolinone bearing an alkenyl substituent can undergo oxidative cyclization to form a new fused ring system. While direct examples starting from this compound are not prevalent, related studies show that 2-(but-3-en-1-yl)quinazolin-4(3H)-ones undergo PIFA-initiated oxidative 5-exo-trig cyclization to yield pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives. This demonstrates that if an appropriate unsaturated moiety were installed on the this compound framework, similar oxidative annulations could be expected.
Conversely, the oxidative cleavage of the core quinazolinone ring is not a commonly reported transformation, suggesting a high degree of stability for this heterocyclic system against oxidative degradation. nih.gov However, methods for synthesizing quinazolinones via the oxidative cleavage of other molecules, such as styrenes, have been developed. researchgate.net
Intramolecular Rearrangements and Annulation Processes
Recent research has uncovered sophisticated intramolecular rearrangements of the quinazolinone core, providing pathways to complex, sp³-enriched heterocyclic frameworks. A notable example is the Sequential Quinazolinone-Amidine Rearrangement Strategy (SQuAReS). digitellinc.comnih.gov This process involves the rearrangement of a quinazolinone to a tautomeric (Z)-benzamidine intermediate, which then undergoes a spontaneous intramolecular cyclization. nih.gov
This tandem rearrangement-annulation sequence allows for the construction of novel fused polycyclic systems, such as pyrrolopyrazinoquinazolinones and dihydropyrazinoquinazolinones. nih.govnih.gov The process begins with a judiciously substituted quinazolinone, which, upon a specific trigger like deprotection, initiates the rearrangement of the quinazolinone ring into a reactive benzamidine (B55565). This intermediate is then trapped intramolecularly by a suitably positioned nucleophile to forge a new ring. digitellinc.comnih.gov This strategy highlights the dynamic nature of the quinazolinone scaffold and its ability to serve as a precursor for intricate molecular architectures through controlled rearrangement and annulation processes.
Ring-Opening and Ring-Closing Transformations
The quinazolinone ring can participate in ring-opening and ring-closing transformations that enable its conversion into other heterocyclic structures or its synthesis from acyclic or different cyclic precursors.
The SQuAReS pathway described in the previous section is a prime example of a ring-opening/ring-closing cascade. digitellinc.comnih.gov The initial quinazolinone rearrangement constitutes a formal ring-opening to a benzamidine species, which is immediately followed by a ring-closing annulation to give the final fused product. nih.gov Another strategy involves the SN2 ring-opening of electrophilic cyclic sulfamidates by an amino-functionalized quinazolinone. This reaction appends a chiral side chain that is perfectly positioned to participate in subsequent tandem rearrangements and ring-closing reactions, ultimately affording complex structures like dihydropyrazinoquinazolinones. nih.gov
From a synthetic perspective, numerous ring-closing reactions are employed to construct the this compound core itself. These methods often involve the cyclocondensation of anthranilamide or other 2-aminobenzoyl derivatives with pivalaldehyde or a related pivaloyl synthon. researchgate.netijbpsa.com
Structure Activity Relationship Sar Studies of 2 Tert Butyl Quinazolin 4 3h One and Analogues
Elucidation of Key Pharmacophoric Features
The fundamental structure of quinazolin-4(3H)-one is considered a "privileged structure" in drug discovery, capable of interacting with multiple biological targets. nih.gov The essential pharmacophoric features of quinazolinone derivatives are primarily centered around the fused heterocyclic ring system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.govnih.gov This core structure provides a rigid framework upon which various functional groups can be strategically placed to modulate biological activity.
Key interaction points often involve the nitrogen atoms at positions 1 and 3, and the carbonyl group at position 4. The lactam-lactim tautomerism inherent to the 4(3H)-quinazolinone system can influence its reactivity and interactions with biological targets. nih.gov The lipophilic nature of the quinazolinone core also plays a significant role, aiding in its ability to cross biological membranes, including the blood-brain barrier. nih.gov
Impact of Substituents at the C-2 Position on Biological Activity
For instance, the introduction of a bulky tert-butyl group, as in the parent compound, can confer specific steric and electronic properties that may be favorable for certain biological targets. Studies on various analogues have demonstrated that both the size and electronic nature of the C-2 substituent are crucial. For example, in a series of quinazolinone derivatives, the presence of a methyl or thiol group at the C-2 position was found to be essential for antimicrobial activity. nih.gov In other studies focused on anticancer activity, analogues with a propyl substitution at the C-2 position of quinazolinone showed potent cytotoxicity. rsc.org
Furthermore, the replacement of a simple alkyl group with more complex moieties, such as heterocyclic rings (imidazole, triazole, thiazole), has been explored to enhance antibacterial and antifungal effects. mdpi.com These findings underscore the importance of the C-2 position as a key determinant of the biological activity profile of quinazolinone derivatives.
Influence of Substitutions at the N-3 Position on Receptor Interactions
The N-3 position of the quinazolin-4(3H)-one nucleus is another key site where modifications can profoundly influence receptor interactions and, consequently, biological activity. researchgate.net A wide variety of substituents, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, have been introduced at this position to explore their effects. nih.govresearchgate.net
In the context of anticonvulsant activity, the presence of a 2-aminophenyl group at the N-3 position was shown to enhance the activity of certain quinazolinone derivatives. nih.gov This highlights how specific substitutions at this position can tailor the molecule for interaction with particular biological targets.
Role of Benzene Ring Substitutions (e.g., C-6, C-8) on Biological Efficacy
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, at these positions has been a common strategy to enhance biological activity. nih.gov For example, the presence of a chlorine atom at the C-7 position (structurally related to C-6 and C-8 substitutions in terms of influencing the benzene ring) has been shown to favor anticonvulsant activity in some quinazolinone series. nih.gov Similarly, the introduction of iodine at the C-6 and C-8 positions significantly improved the antibacterial activity of certain N3-sulfonamide substituted quinazolinone derivatives. nih.gov
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into and interacts with its biological target. For quinazolinone derivatives, conformational analysis helps in understanding the spatial arrangement of the various substituents and how this arrangement influences bioactivity.
The rigidity of the fused quinazolinone ring system provides a stable platform, but the flexibility of the substituents at the C-2, N-3, and other positions allows for different conformational possibilities. The orientation of these substituents relative to the core scaffold can affect the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with a receptor's binding site.
Molecular modeling studies, including molecular docking, are often employed to predict and analyze the preferred conformations of quinazolinone derivatives within the active site of a target protein. nih.gov These studies can reveal how different conformations align with the pharmacophoric requirements of the receptor and can explain the observed differences in biological activity among a series of analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been widely used to understand the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.gov
These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would likely lead to an increase or decrease in biological activity. nih.gov For instance, QSAR studies on quinazolinone derivatives as matrix metalloproteinase-13 (MMP-13) inhibitors indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of their activity. nih.gov
Medicinal Chemistry and Biological Target Engagement of 2 Tert Butyl Quinazolin 4 3h One Derivatives
Enzyme Inhibition Profiles
Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)
The quinazolin-4(3H)-one nucleus is a key pharmacophore in the design of tyrosine kinase inhibitors. Dual targeting of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by a single molecule has emerged as a promising strategy in cancer therapy. rsc.org
A series of S-alkylated quinazolin-4(3H)-ones were synthesized and evaluated for their dual inhibitory activity against EGFR and VEGFR-2. rsc.orgnih.gov Several of these compounds demonstrated potent inhibition comparable to or exceeding that of the standard drug sorafenib. rsc.orgnih.gov For instance, compound 4 from this series showed significant inhibitory activity against both EGFR and VEGFR-2. rsc.orgnih.gov Molecular modeling studies suggest these compounds fit into the ATP-binding sites of the kinases. rsc.org
Further research into 2-sulfanylquinazolin-4(3H)-one derivatives identified compound 5d as a multi-targeted kinase inhibitor with notable activity against EGFR and VEGFR-2. mdpi.com This highlights the versatility of the quinazoline (B50416) scaffold in achieving potent inhibition of key signaling kinases.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 4 | EGFR | 0.091 ± 0.005 | nih.gov |
| VEGFR-2 | 0.112 ± 0.012 | nih.gov | |
| Compound 11 | EGFR | 0.115 ± 0.009 | nih.gov |
| VEGFR-2 | 0.143 ± 0.015 | nih.gov | |
| Compound 20 | EGFR | 0.103 ± 0.007 | nih.gov |
| VEGFR-2 | 0.126 ± 0.013 | nih.gov | |
| Compound 2h | EGFR | 0.102 ± 0.014 | nih.gov |
| Compound 2i | EGFR | 0.097 ± 0.019 | nih.gov |
| Compound 3h | EGFR | 0.128 ± 0.016 | nih.gov |
| Compound 3i | EGFR | 0.181 ± 0.011 | nih.gov |
| Sorafenib | VEGFR-2 | - | nih.gov |
| Erlotinib | EGFR | 0.056 ± 0.012 | nih.gov |
| Compound 5d | VEGFR-2 | 0.115 ± 0.007 | mdpi.com |
| EGFR | 0.142 ± 0.009 | mdpi.com |
Urease Enzyme Inhibition
Urease enzymes are significant targets in the treatment of infections caused by pathogens like Helicobacter pylori. A series of novel quinazolin-4(3H)-one hybrid molecules, incorporating coumarin, furan, 1,2,4-triazole, and 1,2,4-thiadiazole (B1232254) rings, were designed and synthesized to evaluate their urease inhibitory potential. nih.gov
The entire series of synthesized compounds demonstrated outstanding inhibitory activity against Jack bean urease, with IC₅₀ values in the low microgram per milliliter range. nih.gov Notably, the coumarin-containing derivatives 10a-d were the most potent, exhibiting significantly stronger inhibition than the standard inhibitors acetohydroxamic acid and thiourea. nih.gov Molecular docking studies of compound 10b supported the experimental findings by elucidating its binding mode within the enzyme's active site. nih.gov
| Compound | Urease IC₅₀ (µg/mL) |
| 10a | 1.82 ± 0.10 |
| 10b | 1.26 ± 0.07 |
| 10c | 1.45 ± 0.08 |
| 10d | 1.61 ± 0.09 |
| Thiourea (Standard) | 15.08 ± 0.71 |
| Acetohydroxamic Acid (Standard) | 21.05 ± 0.96 |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair and have become important targets in oncology. researchgate.netnih.gov The quinazolin-4(3H)-one and quinazoline-2,4(1H,3H)-dione scaffolds have been utilized as bioisosteres of the phthalazinone core found in established PARP inhibitors like Olaparib. ijmphs.comresearchgate.net
A hit-to-lead optimization effort based on a virtual screening campaign identified acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid as a new class of potent PARP-1 inhibitors with low nanomolar activity. nih.gov Another study reported a series of quinazoline-2,4(1H,3H)-dione derivatives where compound 12c showed an IC₅₀ value of 30.38 nM against PARP-1, comparable to Olaparib's 27.89 nM. researchgate.net
Further research led to the discovery of quinazoline-2,4(1H,3H)-dione derivatives bearing a piperizinone moiety as highly potent PARP-1/2 inhibitors. nih.gov Compound Cpd36 from this series displayed remarkable enzymatic inhibition with IC₅₀ values of 0.94 nM and 0.87 nM against PARP-1 and PARP-2, respectively. nih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
| Compound 12c | PARP-1 | 30.38 | researchgate.net |
| Olaparib | PARP-1 | 27.89 | researchgate.net |
| Compound 8a | PARP-1 | 36 | researchgate.net |
| Olaparib | PARP-1 | 34 | researchgate.net |
| Cpd36 | PARP-1 | 0.94 | nih.gov |
| PARP-2 | 0.87 | nih.gov |
Thymidylate Synthase Modulation
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov Antifolates that inhibit TS are valuable anticancer agents. Research into C2-methyl-N10-alkylquinazoline-based antifolates, where the p-aminobenzoate ring of classical antifolates is replaced with various heterocycles, has been conducted. nih.gov
These quinazoline derivatives were evaluated as inhibitors of L1210 TS. While some heterocyclic replacements resulted in slightly poorer inhibition of the isolated enzyme compared to the parent benzene (B151609) series, they showed enhanced cytotoxicity. nih.gov This improvement was attributed to more efficient cellular uptake via the reduced folate carrier and better substrate activity for folylpolyglutamate synthetase, which traps the inhibitors inside the cell. nih.gov
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is another key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate. It is a well-established target for antibacterial and anticancer drugs. nih.govnih.gov Several series of quinazolin-4(3H)-one derivatives have been designed and synthesized as DHFR inhibitors. nih.gov
One study focused on two series of quinazolinone derivatives, evaluating them against bacterial and human DHFR. nih.gov Compound 3d was a potent inhibitor of Staphylococcus aureus DHFR (SaDHFR) with an IC₅₀ of 0.769 µM, while compound 3e was a more potent inhibitor of Escherichia coli DHFR (EcDHFR) than the standard drug trimethoprim. nih.gov Compound 3e also showed significant inhibition of human DHFR with an IC₅₀ value of 0.527 µM. nih.gov A separate review highlighted 2-substituted-mercapto-quinazolin-4(3H)-one analogues as effective DHFR inhibitors, with some compounds being 4-8 times more active than methotrexate. nih.gov
| Compound | Target DHFR | IC₅₀ (µM) | Reference |
| Compound 3d | S. aureus | 0.769 ± 0.04 | nih.gov |
| Trimethoprim | S. aureus | 0.255 ± 0.014 | nih.gov |
| Compound 3e | E. coli | 0.158 ± 0.01 | nih.gov |
| Trimethoprim | E. coli | 0.226 ± 0.014 | nih.gov |
| Compound 3e | Human | 0.527 ± 0.028 | nih.gov |
| Methotrexate | Human | 0.118 ± 0.006 | nih.gov |
General Protein Kinase Inhibition Studies
Beyond EGFR and VEGFR, derivatives of quinazolin-4(3H)-one have been investigated as inhibitors of a broader range of protein kinases. nih.gov A study evaluating derivatives for multi-kinase inhibition found that compounds 2i and 3i exhibited strong inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2), with IC₅₀ values comparable to the standard imatinib (B729) for CDK2. nih.govnih.gov
Similarly, a series of 2-sulfanylquinazolin-4(3H)-one derivatives were assessed against a panel of kinases. mdpi.com Compound 5d from this series showed nanomolar inhibitory activity against HER2, EGFR, and VEGFR2, though it was less active against CDK2. mdpi.com Furthermore, some quinazolin-4(3H)-one derivatives have been found to inhibit tubulin polymerization, a different but crucial mechanism for cell division. rsc.org Compounds 39 and 64 were identified as inhibitors of microtubule formation, with compound 39 showing complete inhibition of tubulin polymerization. rsc.org
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| HER2 | 0.115 ± 0.015 | nih.gov | |
| Compound 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| HER2 | 0.126 ± 0.024 | nih.gov | |
| Imatinib | CDK2 | 0.131 ± 0.015 | nih.gov |
| Lapatinib | HER2 | 0.103 ± 0.011 | nih.gov |
| Compound 5d | HER2 | 0.098 ± 0.005 | mdpi.com |
| CDK2 | 2.097 ± 0.126 | mdpi.com |
Cellular Pathway Interactions
Modulation of Tubulin Polymerization Dynamics
Tubulin, a critical protein in the formation of microtubules, plays a central role in cell division (mitosis). nih.govrsc.org Consequently, it has become a key target for the development of anticancer drugs. nih.govrsc.org These drugs typically function by either inhibiting or promoting tubulin polymerization, thereby disrupting mitosis and leading to cell death. nih.gov
Certain derivatives of quinazolin-4(3H)-one have demonstrated the ability to modulate tubulin polymerization. nih.govrsc.org For instance, studies on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have shown that specific analogues can inhibit microtubule formation. nih.gov Molecular modeling has suggested that these compounds may bind to the colchicine (B1669291) binding pocket of tubulin, a known site for polymerization inhibitors. nih.govrsc.org
Notably, compounds such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one, 2-(2-methoxystyryl)quinazolin-4(3H)-one, and 2-(3-methoxystyryl)quinazolin-4(3H)-one have been identified as inhibitors of tubulin polymerization. nih.gov The substitution pattern on the styryl ring was found to influence both cytotoxicity and the degree of tubulin polymerization inhibition. nih.gov Furthermore, some derivatives were observed to induce G2/M cell cycle arrest, a characteristic feature of tubulin polymerization inhibitors. rsc.org
| Compound | Activity |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Tubulin polymerization inhibitor nih.gov |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one | Tubulin polymerization inhibitor nih.gov |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one | Tubulin polymerization inhibitor nih.gov |
| Indole analogues 43 and 47 | Modest promoters of tubulin polymerization nih.gov |
Influence on TLR4 Signaling Pathways
Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogens and triggering inflammatory responses. nih.govbohrium.comunimib.it The TLR4 signaling pathway is a critical area of research for developing treatments for inflammatory diseases and sepsis. bohrium.com
Substituted 4-aminoquinazolines have been identified as small molecule activators of the TLR4/MD-2 complex. nih.gov These compounds have been shown to stimulate the production of NF-κB-associated cytokines and type I interferons. nih.gov The activation of TLR4 by these quinazoline derivatives is dependent on the accessory protein MD-2 but not CD14. nih.gov Computational studies suggest that these 4-aminoquinazoline compounds bind to the hydrophobic pocket of MD-2. nih.gov The structural modifications at the 2- and 4-positions of the quinazoline scaffold have been shown to influence their immunological activity. nih.gov
Development as Potential Pharmacological Scaffolds
Exploration as Antimicrobial Agents (General)
Quinazolinone derivatives have demonstrated a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties. researchgate.netfrontiersin.orgbiomedpharmajournal.org
Studies have shown that various substituted quinazolin-4(3H)-ones exhibit potent activity against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org For example, certain 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have shown strong antibacterial activity, with some compounds being particularly effective against Escherichia coli. researchgate.net Similarly, other synthesized quinazolinone derivatives have displayed significant antibacterial effects against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The nature and position of substituents on the quinazolinone ring play a crucial role in their antimicrobial efficacy. frontiersin.orgnih.gov Some derivatives have also been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov
In addition to antibacterial activity, several quinazolinone derivatives have demonstrated considerable antifungal activity against a range of fungal strains. researchgate.net
| Organism Type | Examples of Susceptible Organisms |
| Gram-positive bacteria | Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes researchgate.netfrontiersin.org |
| Gram-negative bacteria | Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, Klebsiella oxytoca, Enterobacter cloacae researchgate.netfrontiersin.org |
| Fungi | Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Candida albicans, Aspergillus niger, Cryptococcus neoformans, Candida tropicalis, Penicillium expansum, Microsporum canis, Trichophyton mentagrophytes researchgate.net |
Investigation as Anticancer Agents (General)
The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govnih.gov Derivatives of quinazolin-4(3H)-one have shown promising cytotoxic activity against a broad range of human cancer cell lines, including those of the colon, breast, lung, and pancreas. nih.govnih.gov
The anticancer mechanism of some quinazolinone derivatives is linked to their ability to inhibit tubulin polymerization, as discussed in section 5.2.1. nih.govnih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. rsc.org
Furthermore, quinazolinone derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR), HER2, and cyclin-dependent kinase 2 (CDK2). nih.gov Some have also shown potential as inhibitors of other important cancer targets like poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov The substitution at various positions of the quinazoline ring is a key determinant of their anticancer potency and selectivity. nih.govnih.gov
Other Promising Therapeutic Applications (General)
Beyond their antimicrobial and anticancer properties, quinazolinone derivatives have been explored for a variety of other therapeutic uses. These include potential applications as:
Anti-inflammatory agents nih.gov
Anticonvulsants nih.gov
Antihypertensive agents nih.govnih.gov
Cognition enhancement agents
Computational and Theoretical Investigations of 2 Tert Butyl Quinazolin 4 3h One
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are powerful tools for elucidating the electronic structure, reactivity, and other molecular properties of chemical compounds. For 2-(tert-Butyl)quinazolin-4(3H)-one, these methods provide valuable insights into its behavior at the molecular level.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability and reactivity. schrodinger.com A smaller HOMO-LUMO gap generally indicates higher reactivity. irjweb.com
| Compound/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Triazole-modified quinoline (B57606) | -6.164 | -2.086 | 4.078 | nih.gov |
| Triazine derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Electrostatic Potential Surface (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For quinazolin-4(3H)-one derivatives, MEP analysis helps in identifying the reactive sites. sapub.org The electrostatic potential is typically calculated using DFT methods. For this compound, the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms, particularly the N-H proton, would exhibit positive potential.
Ionization Potential (IP) and Electron Affinity (EA) Calculations
Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. These parameters provide further insight into the electronic stability and reactivity of a compound. DFT can be used to calculate IP and EA, often by determining the energy difference between the neutral molecule and its corresponding cation and anion. researchgate.net According to Koopmans' theorem, for certain levels of theory, the IP and EA can be approximated from the energies of the HOMO and LUMO, respectively. researchgate.net
For various organic molecules, including explosives, IP and EA have been calculated using different computational methods, including B3LYP, MP2, and CBS-QB3. osti.govosti.gov While specific calculated values for this compound are not available in the reviewed literature, these computational approaches could be applied to determine its IP and EA, providing a more complete picture of its electronic properties.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These methods are instrumental in drug discovery and development.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking studies have been extensively performed on various quinazolinone derivatives to predict their binding modes and affinities with different protein targets, particularly those implicated in cancer. These studies provide insights into the potential biological activity of the compounds.
Several studies have investigated the docking of quinazolinone derivatives into the ATP-binding sites of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov For example, docking analysis of certain quinazolin-4(3H)-one derivatives with the HER2 kinase enzyme revealed hydrogen bond interactions with residues like Met801 and Leu800, as well as several alkyl and pi-alkyl interactions. nih.gov Similarly, interactions with EGFR have been shown to involve residues in the DFG motif, such as Asp855. nih.gov
In the context of inflammation, quinazolinone derivatives have been docked against cyclooxygenase (COX) enzymes. irjweb.com Although specific docking studies for this compound are not detailed in the provided search results, the bulky tert-butyl group at the C-2 position would likely play a significant role in its binding orientation and affinity within a protein's active site, potentially forming hydrophobic interactions with specific amino acid residues. Molecular docking studies on similar 2-substituted quinazolinone analogs have shown interactions with key residues in the active sites of various protein targets. scholarsresearchlibrary.com
| Compound Class | Protein Target | Key Interacting Residues | Reference |
| Quinazolin-4(3H)-one derivatives | HER2 Kinase | Met801, Leu800, Leu726, Val734, Lys753, Arg849 | nih.gov |
| Quinazolin-4(3H)-one derivatives | EGFR Kinase | Asp855, Leu788, Ala743, Lys745, Leu718, Val726 | nih.gov |
| Quinazolin-4(3H)-one derivatives | CDK2 Kinase | Asp86, Ile10, Gly11, His84, Ala31, Leu134 | nih.gov |
| Quinazolinone derivatives | Aurora Kinase A | Ala213, Thr217 | nih.gov |
In Silico Screening and Virtual Library Design
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that interacts with a wide array of biological targets. Computational methods, particularly in silico screening and virtual library design, are instrumental in harnessing the potential of this scaffold to develop novel therapeutic agents. cnr.itnih.gov These techniques allow for the rapid and cost-effective evaluation of vast chemical spaces, prioritizing compounds for synthesis and biological testing. nih.govresearchgate.net
The design of a virtual library around the this compound core involves the systematic introduction of diverse substituents at various positions of the quinazoline (B50416) ring. The bulky tert-butyl group at the 2-position serves as a fixed anchor, providing a specific steric and electronic profile. A virtual library is then generated by enumerating different chemical groups at other positions, such as N-3, and on the benzene (B151609) ring (positions 5, 6, 7, and 8). The goal is to explore the structure-activity relationship (SAR) by modifying properties like hydrogen bonding capacity, lipophilicity, and electronic distribution. nih.govnih.gov
Once a virtual library is constructed, it is subjected to in silico screening against a specific biological target, such as a kinase, an epigenetic reader, or a receptor. cnr.itresearchgate.net This process typically involves molecular docking, where each compound in the library is computationally placed into the binding site of the target protein. researchgate.netnih.gov The binding affinity is then estimated using a scoring function, which ranks the compounds based on their predicted interaction energy. researchgate.netnih.gov Compounds with the most favorable docking scores are identified as "hits" for further investigation. researchgate.net This structure-based virtual screening approach has been successfully applied to identify potent quinazolinone derivatives for various diseases, including cancer and tuberculosis. nih.govresearchgate.net
To refine the hit list, further computational filters are often applied, such as the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles, ensuring that the prioritized candidates have a higher probability of success in later developmental stages.
Table 1: Example of a Virtual Library Design Based on the this compound Scaffold
| Compound ID | Scaffold | R1 (at N-3) | R2 (at C-6) | R3 (at C-7) | Predicted Docking Score (kcal/mol) |
| BTQ-001 | This compound | -H | -H | -Cl | -7.8 |
| BTQ-002 | This compound | -CH₃ | -H | -Cl | -8.1 |
| BTQ-003 | This compound | -CH₂Ph | -H | -Cl | -9.5 |
| BTQ-004 | This compound | -H | -OCH₃ | -H | -7.5 |
| BTQ-005 | This compound | -CH₃ | -OCH₃ | -H | -7.9 |
| BTQ-006 | This compound | -CH₂Ph | -OCH₃ | -H | -9.2 |
Note: The docking scores are hypothetical and for illustrative purposes only, representing typical outputs from a virtual screening campaign.
Conformational Analysis using Computational Methods
Understanding the three-dimensional structure and conformational preferences of this compound is crucial for rational drug design. Computational methods, especially quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for performing detailed conformational analyses. researchgate.net These studies provide insights into the molecule's stable geometries, rotational barriers, and the spatial arrangement of its functional groups.
A conformational analysis of this compound would typically begin by identifying the key rotatable bonds. The most significant of these is the bond connecting the tert-butyl group to the C-2 position of the quinazolinone ring. Rotation around this bond determines the orientation of the bulky alkyl group relative to the heterocyclic system.
Using DFT methods, such as PBE0 or B3LYP with a suitable basis set (e.g., 6-311+G**), the potential energy surface can be scanned by systematically rotating this bond. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The calculations would reveal the most stable conformation, which is likely one that minimizes steric clash between the tert-butyl group and the rest of the molecule. The quinazolinone ring itself is largely planar, but slight puckering can occur, which would also be characterized by these computational methods.
The output of such an analysis includes precise geometric parameters for the most stable conformer. These parameters are essential for building accurate models for molecular docking and other structure-based design efforts.
Table 2: Theoretically Calculated Geometric Parameters for the Minimum Energy Conformer of this compound
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C2=N1 | 1.385 | |
| C2-C(tert-butyl) | 1.540 | |
| C4=O | 1.230 | |
| N3-C4 | 1.390 | |
| Bond Angles (°) ** | ||
| N1-C2-N3 | 118.5 | |
| N3-C2-C(tert-butyl) | 119.0 | |
| N1-C2-C(tert-butyl) | 122.5 | |
| C2-N3-C4 | 125.0 | |
| Dihedral Angle (°) ** | ||
| N1-C2-C(tert-butyl)-C(methyl) | 60.5 |
Note: These values are representative and based on DFT calculations of similar heterocyclic structures. researchgate.net Actual values would be derived from a specific calculation for this molecule.
Mechanistic Insights from Theoretical Studies (e.g., Reaction Pathways, Regioselectivity)
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling reaction pathways and calculating the energies of reactants, transition states, and products, computational chemistry can explain observed outcomes like regioselectivity and predict optimal reaction conditions. nih.govmdpi.com
The synthesis of 2-substituted-quinazolin-4(3H)-ones can be achieved through various routes. A common method involves the condensation of anthranilic acid derivatives with an appropriate precursor for the 2-substituent, followed by cyclization. For this compound, this could involve the reaction of an anthranilamide with pivaloyl chloride or a related pivalic acid derivative.
Theoretical studies can be employed to investigate the detailed mechanism of this cyclization. For instance, DFT calculations can map out the energy profile of the reaction, identifying the key transition states and intermediates. This would clarify whether the reaction proceeds through a direct cyclization-dehydration mechanism or involves other intermediates. Such studies can also compare different synthetic routes to determine the most energetically favorable pathway. researchgate.net
Furthermore, computational models are critical for understanding and predicting regioselectivity in subsequent reactions involving the this compound core. nih.gov For example, if an electrophilic substitution is performed on the benzene ring, theoretical calculations of properties like Fukui functions or mapping the electrostatic potential can predict whether the substitution will occur preferentially at the C-5, C-6, C-7, or C-8 position. Similarly, if a reaction is performed that could lead to substitution at either the N-1 or N-3 position, computational analysis can determine the kinetic and thermodynamic favorability of each outcome. The influence of solvents and catalysts on the reaction pathway and regioselectivity can also be modeled, providing a comprehensive understanding that guides synthetic efforts. mdpi.comnih.gov
Table 3: Hypothetical Comparison of Activation Energies for Electrophilic Substitution on the Benzene Ring of this compound
| Position of Substitution | Proposed Intermediate | Calculated Relative Activation Energy (kcal/mol) | Predicted Major Product |
| C-6 | Sigma Complex at C-6 | 0 | Yes |
| C-8 | Sigma Complex at C-8 | +1.5 | Minor |
| C-5 | Sigma Complex at C-5 | +3.2 | Trace |
| C-7 | Sigma Complex at C-7 | +2.1 | Minor |
Note: Data are hypothetical, based on general principles of electrophilic aromatic substitution on similar heterocyclic systems, and serve to illustrate the predictive power of theoretical studies.
Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl Quinazolin 4 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of 2-(tert-butyl)quinazolin-4(3H)-one provides valuable information regarding the chemical environment of each proton. The tert-butyl group is expected to exhibit a characteristic singlet in the upfield region of the spectrum, typically around 1.3-1.5 ppm, due to the magnetic equivalence of the nine protons. The aromatic protons of the quinazolinone ring system will appear in the downfield region, generally between 7.0 and 8.5 ppm.
The proton on the nitrogen at position 3 (N-H) is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The four protons on the benzene (B151609) ring of the quinazolinone core will display a splitting pattern that is characteristic of a substituted benzene ring. For instance, the proton at position 5 is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho-coupling, 2-3 Hz for meta-coupling, and less than 1 Hz for para-coupling, which allows for the precise assignment of each aromatic signal.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-Butyl (9H) | 1.4 | s | - |
| H-5 | 8.2 | dd | J = 8.0, 1.5 |
| H-6 | 7.5 | t | J = 7.5 |
| H-7 | 7.8 | t | J = 7.5 |
| H-8 | 7.6 | d | J = 8.0 |
| N-H | 12.4 | br s | - |
| Note: Predicted values are based on typical ranges for similar quinazolinone structures and may vary depending on the solvent and experimental conditions. |
Carbon (¹³C) NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C-4) is typically the most deshielded, appearing in the range of 160-165 ppm. The carbon atom at position 2, to which the tert-butyl group is attached, is also significantly downfield, usually around 160 ppm. The quaternary carbon of the tert-butyl group will resonate around 35-40 ppm, while the methyl carbons will appear further upfield, typically between 25 and 30 ppm. The aromatic carbons of the quinazolinone ring will have chemical shifts in the range of 115-150 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160.5 |
| C-4 | 163.0 |
| C-4a | 121.0 |
| C-5 | 127.0 |
| C-6 | 126.5 |
| C-7 | 134.5 |
| C-8 | 126.8 |
| C-8a | 148.0 |
| C(CH₃)₃ | 38.0 |
| C(CH₃)₃ | 28.0 |
| Note: Predicted values are based on typical ranges for similar quinazolinone structures and may vary depending on the solvent and experimental conditions. |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their connectivity in the benzene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the signals of the protonated carbons in the aromatic ring and the methyl groups of the tert-butyl substituent.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying quaternary carbons. For example, the protons of the tert-butyl group would show a correlation to the C-2 carbon and the quaternary carbon of the tert-butyl group itself. The aromatic protons would show correlations to neighboring carbons and across the heterocyclic ring, helping to piece together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. nih.gov In this molecule, NOESY could show through-space interactions between the tert-butyl protons and the proton at the 8a position of the quinazolinone ring, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound. The calculated exact mass for C₁₂H₁₄N₂O is 202.1106 g/mol . An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula. rsc.org
The fragmentation of quinazolinones in the mass spectrometer often follows characteristic pathways. A common fragmentation involves the loss of the substituent at the 2-position. For this compound, a significant fragment would likely correspond to the loss of a tert-butyl radical (57 Da), resulting in a fragment ion at m/z 145. Another possible fragmentation is the retro-Diels-Alder reaction of the quinazolinone ring, leading to the formation of characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 202 | [M]⁺ |
| 187 | [M - CH₃]⁺ |
| 145 | [M - C(CH₃)₃]⁺ |
| 119 | [C₇H₅NO]⁺ |
| Note: These are predicted fragmentation patterns based on the general behavior of quinazolinones. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1660 cm⁻¹. The N-H stretching vibration of the amide group would appear as a broad band in the range of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. The C=N stretching vibration of the quinazoline (B50416) ring is expected around 1610-1580 cm⁻¹.
Raman spectroscopy, being complementary to IR spectroscopy, would also provide information about the molecular vibrations. Non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong signals in the Raman spectrum. The symmetric vibrations of the tert-butyl group would also be expected to be Raman active.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| N-H Stretch | 3200 (broad) | 3200 (weak) |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 |
| C=O Stretch | 1670 (strong) | 1670 (medium) |
| C=N Stretch | 1600 | 1600 (strong) |
| C=C Stretch (Aromatic) | 1580, 1480 | 1580, 1480 (strong) |
| Note: Predicted values are based on typical ranges for the respective functional groups. |
X-ray Crystallography for Solid-State Molecular Architecture
Following a comprehensive search of academic literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for this compound could be located. The crystal structure of this particular compound does not appear to be publicly available in the searched repositories.
While X-ray crystallographic data exists for derivatives and related quinazolinone structures, a detailed analysis of the solid-state molecular architecture for this compound, including its crystal system, space group, unit cell dimensions, and specific intermolecular interactions, cannot be provided at this time due to the absence of the necessary crystallographic information file (CIF).
Future determination of its crystal structure would provide valuable insights into its three-dimensional arrangement, bond lengths, bond angles, and the nature of its intermolecular forces, such as hydrogen bonding and potential π-stacking interactions, which govern its crystal packing.
Future Perspectives and Emerging Research Directions for 2 Tert Butyl Quinazolin 4 3h One Chemistry
Development of More Sustainable and Efficient Synthetic Methodologies
The synthesis of quinazolinone derivatives has been a subject of extensive research, traditionally relying on methods that can involve harsh conditions or multiple steps. nih.gov The future of synthesizing 2-(tert-Butyl)quinazolin-4(3H)-one and its analogues lies in the adoption of green chemistry principles, focusing on efficiency, safety, and environmental stewardship.
Key areas of development include:
Catalytic Systems: There is a growing emphasis on using transition-metal catalysts, such as ruthenium, copper, and iron, to facilitate the synthesis of quinazolinones through C-H activation and dehydrogenative coupling reactions. acs.orgmdpi.com These methods offer high atom economy and can reduce the need for pre-functionalized starting materials. For instance, ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines provides an efficient route to quinazolinones with minimal toxic byproducts. acs.org
Green Solvents and Catalysts: The use of environmentally benign solvents like water, ionic liquids, or recyclable catalysts such as polymer-supported sulfonic acid is a critical direction. researchgate.net Recently, an efficient protocol for quinazolin-4(3H)-one synthesis was developed using H₂O₂ as a green oxidant and DMSO as a carbon source, proceeding through a radical pathway. acs.org Another sustainable approach involves the use of CO₂ at atmospheric pressure with an N-heterocyclic carbene (NHC) catalyst to produce quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles. rsc.org
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Metal-Catalyzed Coupling | High atom economy, use of simple starting materials, reduced byproducts. acs.orgmdpi.com | Ruthenium- or copper-catalyzed coupling of 2-aminobenzamide (B116534) with a pivaloyl source. |
| One-Pot Tandem Reactions | Reduced waste, energy efficiency, shorter reaction times. nih.gov | Reaction of isatoic anhydride (B1165640), an amine, and a tert-butyl containing building block in a single vessel. |
| Green Oxidants/Solvents | Use of H₂O₂, water, or ionic liquids to minimize environmental impact. acs.org | Oxidation of a suitable precursor using H₂O₂ in a green solvent system. |
| Recyclable Catalysts | Catalyst can be recovered and reused, lowering costs and waste. researchgate.net | Synthesis using a solid-supported acid catalyst like Wang resin-supported sulfonic acid. |
Exploration of Novel Biological Targets and Therapeutic Applications
Quinazolinone derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov The bulky tert-butyl group of this compound can enhance binding selectivity and improve pharmacokinetic properties by hindering metabolic degradation.
Future research will likely focus on:
Anticancer Drug Discovery: Many quinazoline-based drugs target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com The unique profile of the 2-tert-butyl substituent could be exploited to design inhibitors for specific kinase binding pockets or to overcome drug resistance. For example, novel quinazolin-4(3H)-one derivatives linked to 1,2,3-triazoles have shown potent cytotoxicity against various cancer cell lines, including lung and breast cancer. nih.gov
Antibacterial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. nih.gov Quinazolinones have been identified as promising scaffolds for this purpose. Research into derivatives of this compound could lead to compounds that inhibit bacterial cell wall synthesis, DNA gyrase, or other essential microbial processes. nih.gov
Targeting Novel Protein Families: Beyond kinases, the quinazolinone scaffold is being explored for its ability to inhibit other enzyme families. For instance, a combinatorial series of quinazolin-4(3H)-ones were identified as potent inhibitors of thermolysin, a zinc metalloproteinase, suggesting potential applications in areas where such enzymes are pathogenic. nih.gov The 2-tert-butyl derivative could be a lead structure for developing selective inhibitors against related M4 family proteinases.
| Therapeutic Area | Potential Target | Rationale for this compound Scaffold |
| Oncology | Epidermal Growth Factor Receptor (EGFR), other kinases. mdpi.comnih.gov | The tert-butyl group can occupy hydrophobic pockets in the ATP-binding site, potentially enhancing potency and selectivity. |
| Infectious Diseases | Bacterial DNA gyrase, topoisomerase IV. nih.gov | The scaffold can mimic the quinolone core of fluoroquinolones, while the tert-butyl group can be modified to optimize antibacterial activity and reduce resistance. |
| Inflammation | Cyclooxygenase (COX), various proteinases. nih.govbenthamscience.com | The rigid quinazolinone core combined with the bulky substituent may lead to potent and selective enzyme inhibition. |
| Neurological Disorders | GABA receptors, other CNS targets. nih.gov | The lipophilic nature of the tert-butyl group may facilitate blood-brain barrier penetration for CNS-active agents. |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazolinones
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. jddtonline.infoharvard.edu These computational tools can analyze vast datasets to predict the properties of novel compounds, identify new biological targets, and optimize molecular structures. nih.gov
For the this compound scaffold, AI and ML can be applied to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to correlate the chemical structure of compounds with their biological activity. nih.govcivilica.com By training models on existing data for quinazolinone derivatives, researchers can predict the anticancer, antibacterial, or other activities of new virtual compounds based on the this compound core. This allows for the rapid screening of large virtual libraries to prioritize the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with the this compound scaffold as a starting point and defining target properties (e.g., high affinity for a specific kinase, low toxicity), these algorithms can propose novel derivatives with a high probability of success.
Target Identification and Validation: AI can analyze biological data from genomics, proteomics, and clinical trials to identify and validate new protein targets for which quinazolinone-based drugs might be effective. harvard.edunih.gov This opens up new therapeutic avenues that have not yet been explored.
| AI/ML Application | Description | Specific Goal for Quinazolinone Research |
| QSAR Modeling | Develops predictive models linking molecular descriptors to biological activity. civilica.com | Predict the IC₅₀ values of new this compound derivatives against cancer cell lines. |
| Generative Models | Algorithms that create new molecular structures with optimized properties. nih.gov | Design novel analogues with improved binding affinity to a target enzyme while maintaining good ADMET properties. |
| Target Identification | Analysis of large-scale biological data to find novel drug targets. harvard.edu | Identify previously unknown protein targets that are modulated by the quinazolinone scaffold. |
| Virtual Screening | Computationally docking large libraries of compounds into a protein's active site. nih.gov | Screen millions of virtual derivatives of this compound against a specific protein target to find the best hits. |
Design and Synthesis of Advanced Functional Materials Incorporating Quinazolinone Scaffolds
The utility of the quinazolinone scaffold extends beyond pharmaceuticals into the realm of materials science. researchgate.net The rigid, planar, and electron-rich nature of the heterocyclic system makes it an attractive building block for creating advanced functional materials with unique optical, electronic, and thermal properties.
Emerging research directions include:
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the quinazolinone core can be exploited to create materials that emit light upon the application of an electric current. By functionalizing the this compound scaffold with other chromophores, researchers can tune the emission color, quantum efficiency, and stability of materials for use in next-generation displays and lighting.
Chemosensors: The quinazolinone structure can be modified to selectively bind to specific ions or molecules. This interaction can trigger a change in the material's fluorescence or color, making it a highly sensitive and selective chemosensor. The tert-butyl group can influence the solubility and processing of these materials, as well as fine-tune the selectivity of the binding pocket.
Functional Polymers: Incorporating the this compound moiety into polymer chains can impart desirable properties such as thermal stability, flame retardancy, and specific molecular recognition capabilities. Such polymers could find applications in high-performance plastics, membranes for separation processes, or as coatings with specialized functions. An acid-catalyzed condensation of 2-methyl-4-oxo-3H-quinazolin with 3,5-di(tert-butyl)-1,2-benzoquinone has been shown to produce complex functionalized tropolones, demonstrating the scaffold's versatility in creating larger molecular architectures. researchgate.net
| Material Type | Key Property | Role of the Quinazolinone Scaffold |
| OLEDs | Electroluminescence | Acts as a core chromophore or a host material for emissive dopants. |
| Chemosensors | Selective Binding/Signaling | Provides a rigid framework for a binding site that can signal the presence of an analyte via fluorescence or color change. |
| Functional Polymers | Thermal Stability, Specific Properties | Imparts high thermal degradation temperatures and can be functionalized to introduce other properties like ion binding or photoresponsiveness. |
| Molecular Frameworks | Porosity, Catalysis | Can serve as a node or linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). |
Q & A
Q. What are the established synthetic routes for 2-(tert-Butyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via singlet oxygen ene reactions, where 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one undergoes diffusion crystallization in n-hexane/CH₂Cl₂ to form 2-(tert-butyl)-4a-hydroperoxy-3-methyl-hexahydroquinazolin-4(3H)-one . Other methods include cyclization reactions using trifluoroacetic acid (TFA) as a CF₃ source (for analogs like 2-(trifluoromethyl)quinazolinones) and microwave-assisted protocols to reduce reaction time and improve yields (e.g., 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one synthesis with 61–81% yields) . Optimizing catalysts (e.g., Pd in carbonylative reactions ), temperature, and solvent polarity is critical for yield enhancement.
Q. How does microwave irradiation improve the synthesis of quinazolin-4(3H)-one derivatives?
Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 4–6 hours for 2-phenyl-quinazolin-4(3H)-one derivatives ) and improves yields by enhancing reaction homogeneity and energy transfer. For example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one synthesis via microwave irradiation achieved 71% yield compared to 46–61% via conventional heating . This method is particularly effective for ring-closure reactions requiring precise thermal control.
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy for confirming tert-butyl substitution and ring structure.
- Chromatography (HPLC, TLC) for purity assessment, as seen in the isolation of 2-(trifluoromethyl)quinazolinones with >85% purity .
- Mass spectrometry (HRMS/ESI) to verify molecular mass and fragmentation patterns.
- X-ray crystallography for resolving steric effects of the tert-butyl group, though this requires high-purity crystals .
Advanced Research Questions
Q. How can low yields in quinazolinone synthesis be systematically addressed?
Contradictory yields (e.g., 23% vs. 88% in CF₃-substituted analogs ) often arise from side reactions or poor solubility. Strategies include:
- Catalyst optimization : Pd-catalyzed carbonylative reactions achieve >90% yields for 2-(trifluoromethyl)quinazolinones .
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic attack in ring-closure steps .
- Additives : Bases like CsF improve coupling efficiency in phenoxy-substituted derivatives .
Q. What mechanistic insights explain the formation of the quinazolinone core?
The core forms via nucleophilic attack on a carbonyl group (e.g., hydrazine on a lactone ring in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one synthesis), followed by intramolecular cyclization under heating or microwave conditions . For tert-butyl derivatives, steric effects may slow ring closure, requiring prolonged heating or higher catalyst loading .
Q. How do substituents like tert-butyl or CF₃ influence the pharmacological activity of quinazolin-4(3H)-ones?
While direct data on this compound is limited, analogs show substituent-dependent bioactivity. For example:
- Trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in antiviral and cytotoxic derivatives .
- tert-Butyl groups may improve steric shielding, reducing enzymatic degradation. Computational docking studies (e.g., for bisquinazolinone derivatives ) can predict binding interactions.
Q. What catalytic systems enable the introduction of tert-butyl groups into quinazolinones?
Direct methods are underdeveloped, but Pd-catalyzed three-component reactions (e.g., for 2-(trifluoromethyl)quinazolinones ) suggest that tert-butyl imidoyl chlorides could be coupled with amines and CO. Alternatively, tert-butyl Grignard reagents (e.g., isopropyl MgBr in 4-isopropyl-2-(trifluoromethyl)quinazoline synthesis ) may be adapted for nucleophilic substitution.
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
